[4-[(E)-[2-(4-chlorophenoxy)propanoylhydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate

Catalog No.
S12494245
CAS No.
M.F
C24H20BrClN2O5
M. Wt
531.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-[(E)-[2-(4-chlorophenoxy)propanoylhydrazinylide...

Product Name

[4-[(E)-[2-(4-chlorophenoxy)propanoylhydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate

IUPAC Name

[4-[(E)-[2-(4-chlorophenoxy)propanoylhydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate

Molecular Formula

C24H20BrClN2O5

Molecular Weight

531.8 g/mol

InChI

InChI=1S/C24H20BrClN2O5/c1-15(32-20-9-7-19(26)8-10-20)23(29)28-27-14-16-6-11-21(22(12-16)31-2)33-24(30)17-4-3-5-18(25)13-17/h3-15H,1-2H3,(H,28,29)/b27-14+

InChI Key

ZPXZYLHFWGMBNV-MZJWZYIUSA-N

Canonical SMILES

CC(C(=O)NN=CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)Br)OC)OC3=CC=C(C=C3)Cl

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)Br)OC)OC3=CC=C(C=C3)Cl

The compound 4-[(E)-[2-(4-chlorophenoxy)propanoylhydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate is a synthetic organic compound characterized by its complex structure, which includes several functional groups. It features a hydrazone linkage, a methoxy group, and a bromobenzoate moiety, making it a subject of interest in pharmaceutical and chemical research. The compound is classified under the category of hydrazones, which are known for their diverse biological activities.

The reactivity of 4-[(E)-[2-(4-chlorophenoxy)propanoylhydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate can be attributed to its functional groups. Key reactions may include:

  • Hydrazone Formation: The hydrazone functionality allows for condensation reactions with carbonyl compounds.
  • Nucleophilic Substitution: The bromine atom in the 3-bromobenzoate group can undergo nucleophilic substitution reactions, making it reactive towards nucleophiles.
  • Electrophilic Aromatic Substitution: The methoxy group can activate the aromatic ring for electrophilic substitution reactions.

These reactions can be leveraged in synthetic pathways to modify the compound or to create derivatives with enhanced properties.

Compounds containing hydrazone linkages have been studied for various biological activities, including:

  • Antimicrobial Properties: Some hydrazones exhibit significant antibacterial and antifungal activities.
  • Anticancer Activity: Certain derivatives have shown potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects: Compounds similar to 4-[(E)-[2-(4-chlorophenoxy)propanoylhydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate have been implicated in reducing inflammation in biological models.

Research into this specific compound's biological activity is still ongoing, and its potential therapeutic applications are being explored.

The synthesis of 4-[(E)-[2-(4-chlorophenoxy)propanoylhydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate typically involves:

  • Formation of the Hydrazone: Reacting an appropriate aldehyde or ketone with a hydrazine derivative to form the hydrazone linkage.
  • Esterification: The carboxylic acid portion can be converted into an ester through reaction with an alcohol, facilitated by acid catalysis.
  • Bromination: Introducing the bromine atom into the benzoate moiety through electrophilic bromination methods.

This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product.

The applications of 4-[(E)-[2-(4-chlorophenoxy)propanoylhydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate span various fields:

  • Pharmaceutical Research: Potential development as an antimicrobial or anticancer agent.
  • Chemical Biology: Used as a probe in biological assays to study enzyme interactions or cellular processes.
  • Material Science: Investigated for its properties in polymer chemistry or as a precursor for functional materials.

Interaction studies involving this compound may focus on:

  • Protein Binding Studies: Understanding how the compound interacts with specific proteins or enzymes can provide insights into its mechanism of action.
  • Cellular Uptake Studies: Evaluating how effectively the compound is taken up by different cell types can inform its bioavailability and therapeutic potential.
  • Synergistic Effects: Investigating combinations with other drugs may reveal enhanced efficacy against certain diseases.

These studies are crucial for determining the practical applications of the compound in therapeutic contexts.

Several compounds share structural similarities with 4-[(E)-[2-(4-chlorophenoxy)propanoylhydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate. Notable examples include:

Compound NameStructure FeaturesUnique Aspects
4-(2-(4-Chlorophenoxy)acetyl)carbohydrazonoic acidContains a chlorophenoxy group and a carbohydrazonoic acid moietyFocus on acetylation
4-(N'-benzoyl)hydrazonesGeneral class of hydrazones with benzoyl substituentsVaried biological activities
3-(2-(4-Chlorobenzoyl)hydrazono)methyl phenolSimilar hydrazone structure but different substituentsEmphasis on phenolic activity

The uniqueness of 4-[(E)-[2-(4-chlorophenoxy)propanoylhydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate lies in its specific combination of functional groups and potential biological activities, which may not be fully represented in these similar compounds.

XLogP3

6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

530.02441 g/mol

Monoisotopic Mass

530.02441 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-09-2024

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